2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC20113507
Molecular Formula: C27H29N5O2S2
Molecular Weight: 519.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H29N5O2S2 |
|---|---|
| Molecular Weight | 519.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C27H29N5O2S2/c1-3-29-13-15-30(16-14-29)24-21(25(33)32-18-19(2)9-10-23(32)28-24)17-22-26(34)31(27(35)36-22)12-11-20-7-5-4-6-8-20/h4-10,17-18H,3,11-16H2,1-2H3/b22-17- |
| Standard InChI Key | UQHOKAOCDZWYFS-XLNRJJMWSA-N |
| Isomeric SMILES | CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=CC=C5 |
| Canonical SMILES | CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5 |
Introduction
1. Introduction
Heterocyclic compounds are a cornerstone of medicinal chemistry due to their diverse biological activities. The compound combines a pyrido[1,2-a]pyrimidine core with thiazolidinone and piperazine moieties, which are known for their pharmacological significance. This unique structure suggests potential applications in drug discovery.
2. Structural Characteristics
The chemical name describes a multi-functional molecule with the following key features:
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Core Framework: A pyrido[1,2-a]pyrimidin-4-one scaffold, known for its biological relevance in anti-inflammatory and anticancer agents.
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Substituents:
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A 4-ethylpiperazine group at position 2, contributing to solubility and potential receptor interaction.
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A thiazolidinone ring with phenylethyl substitution, which often exhibits antimicrobial and cytotoxic properties.
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A methyl group at position 7, influencing the compound's steric and electronic properties.
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Z Configuration: The double bond linking the pyrimidine core to the thiazolidinone ring adopts a Z (cis) configuration, which may impact binding affinity to biological targets.
3. Synthesis Pathway
The synthesis of such complex molecules typically involves multi-step reactions. Although specific protocols for this compound are unavailable in the provided sources, similar compounds are synthesized as follows:
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Intermediate Formation:
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The thiazolidinone ring is prepared via cyclization of thioureas with α-halo ketones or esters.
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Piperazine derivatives are introduced through nucleophilic substitution reactions.
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Coupling Reactions:
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The pyrido[1,2-a]pyrimidine core is functionalized with appropriate substituents using condensation reactions with aldehydes or ketones.
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Final Assembly:
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The Z-configured linkage is achieved via controlled aldol condensation or Wittig-type reactions.
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4. Analytical Characterization
To confirm the structure of such compounds, advanced spectroscopic techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen (^1H) and carbon (^13C) environments in the molecule. |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |
| IR Spectroscopy | Detects functional groups (e.g., C=O, C=S). |
| X-ray Crystallography | Provides detailed 3D structural information (if crystalline). |
5. Biological Applications
While specific data on this compound is unavailable, its structural motifs suggest several potential applications:
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Antimicrobial Activity:
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Thiazolidinone derivatives are known for their antibacterial and antifungal properties.
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Anti-inflammatory Potential:
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Piperazine-containing heterocycles often exhibit anti-inflammatory effects by modulating enzyme activity.
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Anticancer Properties:
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Pyrido[1,2-a]pyrimidines have been studied as kinase inhibitors in cancer therapy.
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CNS Activity:
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Piperazine moieties may interact with neurotransmitter receptors, indicating possible anxiolytic or antidepressant effects.
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